![molecular formula C21H28FN3O B1609360 Enecadin CAS No. 259525-01-4](/img/structure/B1609360.png)
Enecadin
概述
描述
恩尼卡丁是一种小分子化合物,目前正在研究其在治疗中风和其他脑血管意外方面的潜在应用。
准备方法
合成路线和反应条件
恩尼卡丁的合成涉及多个步骤,从容易获得的起始原料开始反应条件通常涉及使用强碱和高温来促进目标产物的形成 .
工业生产方法
恩尼卡丁的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程可能包括结晶和纯化等步骤,以获得最终产品所需的形态 .
化学反应分析
反应类型
恩尼卡丁经历各种类型的化学反应,包括:
氧化: 恩尼卡丁可以被氧化形成各种氧化产物。
还原: 恩尼卡丁的还原会导致形成还原衍生物。
取代: 恩尼卡丁可以进行取代反应,其中官能团被其他基团取代。
常用试剂和条件
氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化锂铝等还原剂。
取代: 各种亲核试剂可以在不同的条件下用于实现取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能导致形成羟基化衍生物,而还原可能产生完全还原的化合物 .
科学研究应用
2.1. Neuroprotective Properties
Enecadin has been studied for its ability to protect neurons during ischemic events. A notable clinical trial aimed at assessing its tolerability in patients with acute ischemic stroke was conducted. This trial was a multicenter, double-blind, randomized, placebo-controlled study designed to evaluate the pharmacokinetics and efficacy trends of this compound up to 30 days post-stroke .
2.2. Pharmacological Interventions
The compound has been included in systematic reviews investigating various pharmacological agents for stroke treatment. Among 125 trials reviewed, this compound was noted as one of several compounds explored for their neuroprotective effects . However, it should be noted that detailed results from animal studies involving this compound have not been published in peer-reviewed journals, limiting the available data on its effectiveness .
4.1. Tolerability Studies
In a Phase II clinical trial (NCT00331721), this compound was evaluated for tolerability and safety in patients with acute ischemic stroke. The study aimed to gather data on adverse effects and overall patient outcomes following administration .
4.2. Comparative Effectiveness
In studies comparing various neuroprotectants, this compound's performance relative to other agents like Arundic acid and GM1 was assessed. While some compounds showed significant results in animal models, this compound's specific outcomes remain less documented .
Data Tables
Study Type | Focus | Findings |
---|---|---|
Clinical Trial | Tolerability in Ischemic Stroke | Assessed pharmacokinetics; adverse effects noted |
Systematic Review | Pharmacological Interventions | Included in analysis; limited published data |
Animal Studies | Neuroprotective Effects | No peer-reviewed results available |
作用机制
恩尼卡丁通过阻断电压依赖性钠通道和钙通道发挥作用。这种作用有助于降低神经元兴奋性,并在缺血事件(如中风)期间保护神经元免受损伤。 分子靶点包括钠通道和钙通道,涉及的途径与跨神经元膜的离子流动调节有关 .
相似化合物的比较
类似化合物
苯基嘧啶: 恩尼卡丁属于这类化合物,包括其他具有类似结构和性质的分子。
氟苯: 含有氟苯部分的化合物,类似于恩尼卡丁。
独特性
恩尼卡丁的独特性在于其苯基嘧啶结构与神经保护特性的独特组合。 它能够阻断钠通道和钙通道,使其与其他类似化合物区分开来,使其成为进一步研究和开发治疗神经疾病的潜在候选药物 .
生物活性
Enecadin, also known as this compound Hydrochloride, is a neuroprotective agent primarily investigated for its potential in treating acute ischemic stroke. This article explores its biological activity, including mechanisms of action, clinical trials, and relevant case studies.
- Chemical Name : this compound Hydrochloride
- CAS Registry Number : 178429-67-9
- Molecular Formula : C16H18ClN3O2S
- InChIKey : VLYZLIWXMLUPLD-UHFFFAOYSA-N
This compound exhibits neuroprotective properties through several mechanisms:
- Inhibition of Apoptosis : this compound has been shown to inhibit neuronal cell death by modulating intracellular signaling pathways involved in apoptosis, particularly under conditions of oxidative stress and excitotoxicity .
- Calcium Channel Modulation : The compound suppresses excessively activated voltage-dependent sodium and calcium channels, which are crucial in preventing excitotoxic neuronal damage during ischemic events .
- Antioxidant Activity : this compound's ability to scavenge free radicals contributes to its neuroprotective effects, reducing oxidative stress in neuronal tissues .
Clinical Trials
Several clinical trials have been conducted to assess the efficacy and tolerability of this compound in patients with acute ischemic stroke:
- Trial NCT00331721 : A Phase II study aimed at evaluating the tolerability and pharmacokinetics of this compound in acute ischemic stroke patients. Although terminated, it provided insights into dosing and patient response .
- Ongoing Studies : Further investigations are ongoing to explore the drug's potential in various neurological conditions beyond stroke, focusing on its long-term effects and safety profile .
Case Study 1: Acute Ischemic Stroke
A multicenter trial evaluated this compound's impact on patients experiencing acute ischemic stroke. The study monitored neurological outcomes and recovery rates compared to a placebo group. Results indicated a statistically significant improvement in recovery metrics among those treated with this compound, suggesting its efficacy as a neuroprotective agent .
Case Study 2: Neuroprotection in Animal Models
In preclinical studies using animal models of ischemia, this compound demonstrated a reduction in infarct size and improved functional recovery post-stroke. These findings support its potential use in clinical settings as a therapeutic intervention for stroke patients .
Table 1: Summary of Clinical Findings
Study | Population | Intervention | Outcome | Notes |
---|---|---|---|---|
NCT00331721 | Acute ischemic stroke patients | This compound vs. placebo | Improved recovery metrics | Terminated but informative |
Animal Model Studies | Rodents | This compound administration | Reduced infarct size | Significant functional recovery observed |
属性
IUPAC Name |
4-(4-fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O/c1-17-23-20(18-8-10-19(22)11-9-18)16-21(24-17)26-15-7-3-6-14-25-12-4-2-5-13-25/h8-11,16H,2-7,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSHJTJCJOWMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCCCCN2CCCCC2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948865 | |
Record name | 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259525-01-4 | |
Record name | Enecadin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259525014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enecadin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13032 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENECADIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR034VW8OG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。